molecular formula C11H15NO B2496535 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one CAS No. 908269-77-2

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B2496535
CAS No.: 908269-77-2
M. Wt: 177.247
InChI Key: XYYUQEZTLWDZPH-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one is an organic compound with a unique structure that includes an aminophenyl group attached to a dimethylpropanone backbone

Scientific Research Applications

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

Target of Action

A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea, has been reported to interact with the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

Based on the interaction of the structurally similar compound with proto-oncogene tyrosine-protein kinase src, it can be hypothesized that 1-(3-aminophenyl)-2,2-dimethylpropan-1-one might also interact with this protein, potentially influencing the aforementioned cellular processes .

Biochemical Pathways

The proto-oncogene tyrosine-protein kinase src, a potential target of this compound, is involved in numerous signaling pathways, including the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . These pathways regulate various cellular functions, including cell growth, survival, and differentiation .

Result of Action

If this compound does indeed interact with proto-oncogene tyrosine-protein kinase src, it could potentially influence cellular processes such as proliferation, differentiation, survival, and migration .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, a boron-containing compound, such as (3-aminophenyl) boronic acid, has been found to inhibit the self-cleavage of LexA protein, preventing it from regulating the SOS response and allowing bacteria to continue cell division . This suggests that the presence of certain environmental factors can influence the action of 3-aminophenyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 3-nitroacetophenone with isobutyraldehyde under acidic conditions to form the corresponding nitro compound. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired aminophenyl compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon to ensure efficient reduction of the nitro group to an amino group .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one
  • 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one
  • 1-(3-Aminophenyl)-2-methylpropan-1-one

Uniqueness: 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one is unique due to the specific positioning of the amino group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

1-(3-aminophenyl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYUQEZTLWDZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908269-77-2
Record name 1-(3-aminophenyl)-2,2-dimethylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 1-(3-iodo-phenyl)-2,2-dimethyl-propan-1-one (2.0 g, 8.3 mmol), benzophenone imine (1.7 mL, 1.2 equiv.), racemic BINAP (0.23 g, 4.5 mol %), NaOtBu (1.1 g, 1.4 equiv.), and THF (30 mL). De-gas thoroughly with nitrogen then add bis(dibenzylideneacetone) palladium (0.14 g, 3 mol %) and place under nitrogen. Heat the reaction at 50° C. overnight. The next morning add approximately 8 mL 5 N HCl (aq) and heat for an additional hour at 50° C. Let cool to room temperature then dilute with ethyl acetate and make basic with 1 N NaOH (aq). Wash organics with aqueous saturated sodium chloride. Dry over magnesium sulfate, filter and concentrate in vacuo. Purify by silica chromatography (Hex→9:1 Hex:EtOAc→4:1 Hex:EtOAc) to give a yellow residue (1.2 g, 82%). MS (ES), m/z 178 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0.23 g
Type
catalyst
Reaction Step Eight
Name
Quantity
30 mL
Type
solvent
Reaction Step Nine
Yield
82%

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